molecular formula C7H2Cl2O3S B3008156 4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one CAS No. 7735-59-3

4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one

Cat. No.: B3008156
CAS No.: 7735-59-3
M. Wt: 237.05
InChI Key: MEOZUDFNJHCVAF-UHFFFAOYSA-N
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Description

4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C7H2Cl2O3S. It is known for its unique structure, which includes a benzoxathiol ring substituted with chlorine and hydroxyl groups.

Preparation Methods

The synthesis of 4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of 5-hydroxy-1,3-benzoxathiol-2-one using chlorine gas or other chlorinating agents. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and at a controlled temperature to ensure the selective substitution of chlorine atoms at the 4 and 7 positions .

Chemical Reactions Analysis

4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biochemical processes .

Comparison with Similar Compounds

4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one can be compared with other similar compounds such as:

This compound stands out due to its unique combination of chlorine and hydroxyl substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,7-dichloro-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2O3S/c8-2-1-3(10)4(9)6-5(2)12-7(11)13-6/h1,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOZUDFNJHCVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1Cl)OC(=O)S2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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